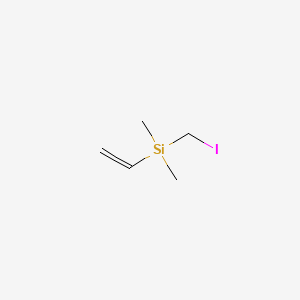
Silane, ethenyl(iodomethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ethenyl(iodomethyl)dimethyl- is an organosilicon compound characterized by the presence of silicon, carbon, hydrogen, and iodine atoms. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, ethenyl(iodomethyl)dimethyl- typically involves the reaction of vinylsilane with iodomethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of silane, ethenyl(iodomethyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure consistent product quality. The production facilities are equipped with state-of-the-art technology to monitor and control the reaction parameters, ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Silane, ethenyl(iodomethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydrosilanes to yield simpler silanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Hydrosilanes such as triethylsilane are used as reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, ethenyl(iodomethyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.
Mechanism of Action
The mechanism of action of silane, ethenyl(iodomethyl)dimethyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The presence of the ethenyl and iodomethyl groups allows for further functionalization, enhancing its reactivity and utility in various applications.
Comparison with Similar Compounds
Similar Compounds
Dimethylsilane: A simpler silane with two methyl groups attached to silicon.
Vinylsilane: Contains a vinyl group attached to silicon.
Iodomethylsilane: Features an iodomethyl group attached to silicon.
Uniqueness
Silane, ethenyl(iodomethyl)dimethyl- is unique due to the presence of both ethenyl and iodomethyl groups, which confer distinct reactivity and functionalization potential. This combination of functional groups makes it a valuable compound in the synthesis of complex organosilicon molecules and advanced materials.
Properties
CAS No. |
74793-14-9 |
|---|---|
Molecular Formula |
C5H11ISi |
Molecular Weight |
226.13 g/mol |
IUPAC Name |
ethenyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C5H11ISi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 |
InChI Key |
SFUOZXABFSQINF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CI)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


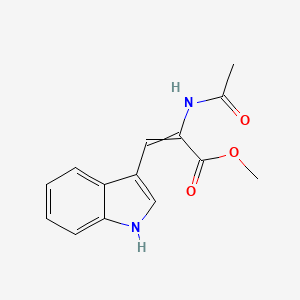
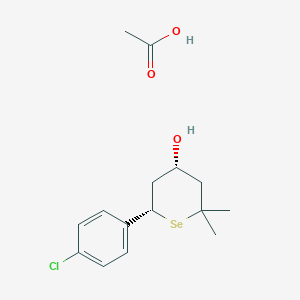
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

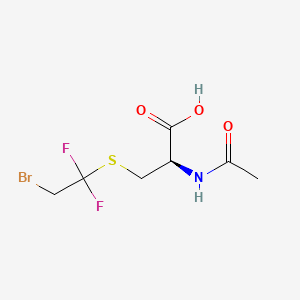
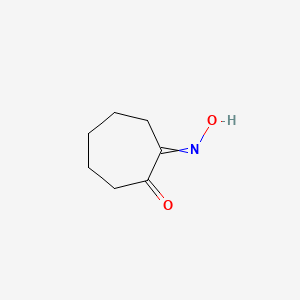

![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
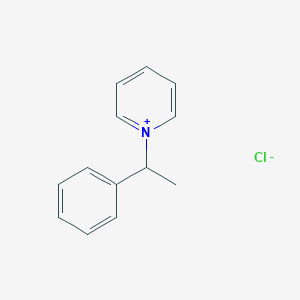
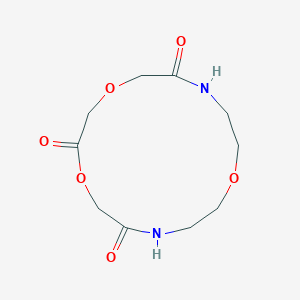

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)


